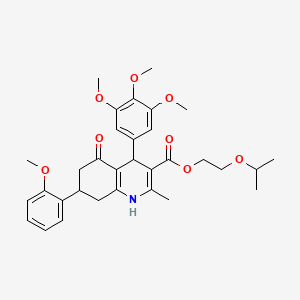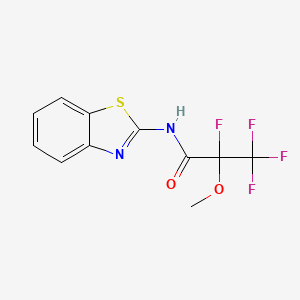![molecular formula C14H11N3OS B11090214 (2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone](/img/structure/B11090214.png)
(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone is a heterocyclic compound that features a unique fusion of triazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and high yield make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, (2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its role as an inhibitor of various enzymes and receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(5-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone: This compound shares a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a fused triazole ring, known for its diverse pharmacological activities.
Uniqueness
(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone is unique due to its specific fusion of triazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. Its eco-friendly synthesis and potential for various applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C14H11N3OS |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(4-methylphenyl)-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H11N3OS/c1-10-5-7-11(8-6-10)13(18)17-14(19)15-12-4-2-3-9-16(12)17/h2-9H,1H3 |
InChI Key |
WQLGFULGXTXOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)N=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,6-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11090135.png)
![1-[(2-Isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11090140.png)
![3,4,5-trimethoxy-N-[2-phenoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11090146.png)

![Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11090148.png)

![5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11090153.png)
![N-(3-chloro-2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11090155.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11090163.png)
![(2Z)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11090170.png)

![N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B11090174.png)
![N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B11090181.png)
![3,4-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B11090206.png)
